Vescalagin

Content Navigation

Researchers requiring reproducible α-glucosidase inhibition often face variability from undefined tannin mixtures. Vescalagin (CAS 36001-47-5) eliminates this uncertainty as a monomeric C-glycosidic ellagitannin with a fully characterized structure. Key advantages: • 1.8× higher in vitro potency vs. castalagin, ensuring stronger baseline activity. • Defined stereochemistry allows unambiguous SAR studies and assay standardization. • Batch-to-batch consistency enables reliable data for drug discovery or functional coating development.

CAS Number

Product Name

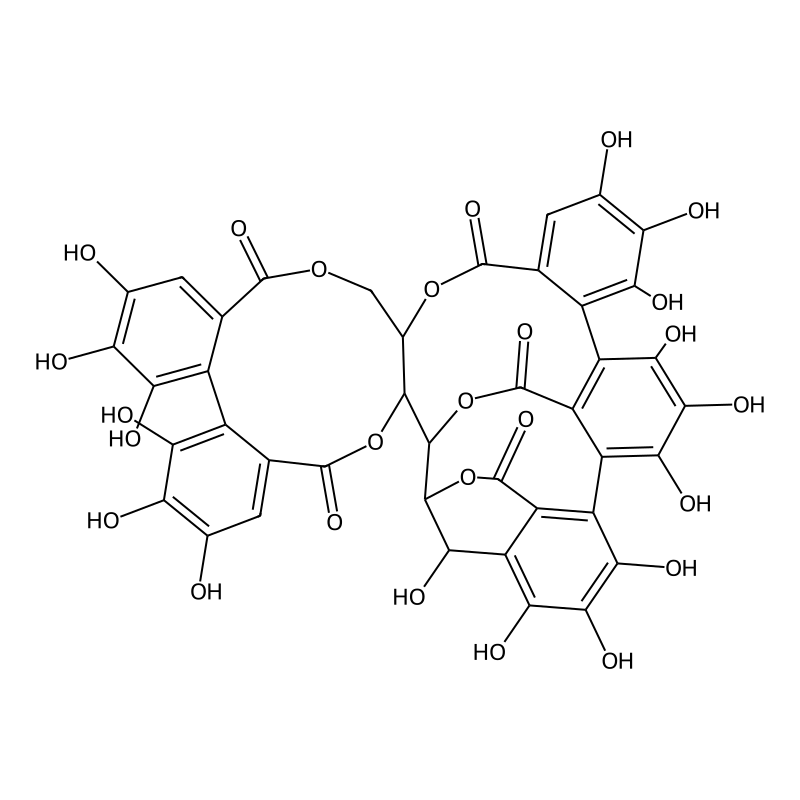

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Vescalagin (CAS 36001-47-5) is a well-defined, monomeric C-glycosidic ellagitannin, a class of hydrolyzable tannins found prominently in oak and chestnut wood. Unlike polymeric or crude tannin mixtures, vescalagin offers a single, characterizable molecular structure, making it a critical tool for applications requiring high reproducibility. Its core value propositions are rooted in its potent biological activities, including antioxidant and enzyme-inhibiting properties, and its specific stereochemistry, which differentiates its performance from close structural analogs.

Research Fit

References

- [1] Mayer, W., et al. (1967). 'Castalagin and Vescalagin, two new ellagitannins from chestnut and oak wood.'

- [2] Tanaka, T., et al. (2015). 'Reinvestigation of the Stereochemistry of the C-Glycosidic Ellagitannins, Vescalagin and Castalagin.' Organic Letters, 17(1), 81-84.

- [3] Vivas, N., et al. (2004). 'Conformational Interpretation of Vescalagin and Castalagin Physicochemical Properties.' Journal of Agricultural and Food Chemistry, 52(8), 2476-2481.

- [4] Kilic, E. E., et al. (2024). 'A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents.' International Journal of Molecular Sciences, 25(5), 2999.

Substituting high-purity vescalagin with its C-1 epimer, castalagin, can lead to significant variations in biological and physicochemical properties due to their distinct three-dimensional conformations. Studies demonstrate that vescalagin is more reactive and possesses different inhibitory and antioxidant capacities compared to castalagin. Furthermore, using undefined substitutes like commercial tannic acid or crude chestnut extracts introduces batch-to-batch variability and impurities that can compromise the reproducibility of sensitive assays, formulations, and manufacturing processes. The defined structure of vescalagin ensures that observed effects are attributable to a single molecule, a prerequisite for reliable scientific data and consistent product performance.

Substitution Risk

References

- [1] Vivas, N., et al. (2004). 'Conformational Interpretation of Vescalagin and Castalagin Physicochemical Properties.' Journal of Agricultural and Food Chemistry, 52(8), 2476-2481.

- [2] Quideau, S., et al. (2018). 'Total Synthesis of (−)‐Vescalagin, the Iconic Member of the C‐Glucosidic Ellagitannin Family.' Angewandte Chemie International Edition, 57(42), 13912-13916.

Superior α-Glucosidase Inhibition Compared to its Closest Structural Analog

In a direct comparison of inhibitory activity against α-glucosidase, an enzyme relevant to managing postprandial hyperglycemia, vescalagin demonstrated significantly higher potency than its C-1 epimer, castalagin. Vescalagin exhibited an IC50 value of 0.35 µM, which was approximately 1.8-fold more potent than castalagin's IC50 of 0.63 µM under identical assay conditions.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 0.35 ± 0.01 µM |

| Comparator Or Baseline | Castalagin: 0.63 ± 0.02 µM |

| Quantified Difference | 1.8x more potent |

| Conditions | In vitro enzymatic assay against Saccharomyces cerevisiae α-glucosidase. |

For researchers developing functional foods or therapeutics for glycemic control, selecting vescalagin over its closest analog provides a quantifiable potency advantage.

Enhanced Physicochemical Reactivity and Oxidizability vs. Castalagin

Physicochemical analysis reveals that vescalagin is more reactive and susceptible to oxidation than its epimer, castalagin. In a comparative study measuring the initial rate of oxidation in a hydroalcoholic solution, vescalagin oxidized at a rate of 0.021 Abs/min, nearly 30% faster than castalagin at 0.015 Abs/min. This higher reactivity is attributed to conformational differences making vescalagin more reactive to electrophilic reagents.

| Evidence Dimension | Initial Oxidation Rate (Abs/min) |

| Target Compound Data | 0.021 |

| Comparator Or Baseline | Castalagin: 0.015 |

| Quantified Difference | ~30% faster oxidation rate |

| Conditions | Oxidation monitored in a 12% v/v ethanol/water solution at pH 3.5. |

This difference in reactivity is critical for process design and formulation stability; vescalagin is better suited for applications leveraging its reactivity (e.g., forming chemical derivatives), while castalagin may be preferred where higher stability is required.

Precursor Suitability for Metal-Phenolic Network (MPN) Films

Vescalagin's specific structure makes it a highly effective precursor for forming stable, self-assembling metal-phenolic network (MPN) coatings. The galloyl and catechol groups within its structure act as multivalent chelating sites for metal ions like Fe(III), enabling the formation of stable, cross-linked films. Simpler phenolic compounds, such as gallic acid, also form MPNs but lack the larger, complex structure of vescalagin, which contributes to the unique physicochemical properties and stability of the resulting network. This makes vescalagin a specific choice for advanced coating and encapsulation applications where network integrity is paramount.

| Evidence Dimension | Formation of Metal-Phenolic Networks |

| Target Compound Data | Forms stable, cross-linked networks with metal ions (e.g., Fe(III)) due to multiple galloyl/catechol chelating sites. |

| Comparator Or Baseline | Gallic Acid: Forms simpler, less complex networks. |

| Quantified Difference | Qualitative difference in network complexity and resulting material properties. |

| Conditions | Self-assembly in aqueous solution with metal ions (e.g., FeCl3). |

For developing advanced functional coatings, controlled-release capsules, or biomaterial surfaces, using vescalagin as the phenolic ligand provides a specific molecular architecture that cannot be replicated by simpler phenols like gallic acid.

Lead Compound for Developing Potent α-Glucosidase Inhibitors

Based on its 1.8-fold higher in vitro potency compared to its epimer castalagin, vescalagin is the logical starting point for research programs focused on novel therapeutics or nutraceuticals for managing hyperglycemia. Its well-defined structure allows for clear structure-activity relationship (SAR) studies.

Precursor for Functional Surface Coatings and Biomaterials

Vescalagin's demonstrated ability to form stable, complex networks with metal ions makes it a specific precursor for creating functional coatings. These applications include fabricating antibacterial surfaces, developing pH-responsive drug delivery systems, and creating green corrosion inhibitors where network properties are critical.

Investigating Stereochemistry-Dependent Biological Activity

The quantifiable differences in activity and reactivity between vescalagin and castalagin make this pair of compounds an ideal model system for investigating how subtle changes in stereochemistry impact biological function. Using purified vescalagin allows for unambiguous conclusions about the role of its specific conformation.

Application Fit Matrix

References

- [1] Wang, L. F., et al. (2022). 'Inhibitory kinetics and mechanism of two C-glycosidic ellagitannins from leaves of Castanea mollissima Blume on α-glucosidase.' Food Chemistry, 369, 130897.

- [2] Shao, J., et al. (2019). 'Metal-phenolic networks: facile assembled complexes for cancer theranostics.' Materials Science & Engineering: C, 99, 1475-1488.

- [3] Andjelkovic, M., et al. (2022). 'Evaluation of Tannins as Potential Green Corrosion Inhibitors of Aluminium Alloy Used in Aeronautical Industry.' Materials, 15(6), 2186.

- [4] Vivas, N., et al. (2004). 'Conformational Interpretation of Vescalagin and Castalagin Physicochemical Properties.' Journal of Agricultural and Food Chemistry, 52(8), 2476-2481.

- [5] Araújo, A. R., et al. (2021). 'Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria.' ACS Biomaterials Science & Engineering, 7(3), 1159-1170.

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

Other CAS

24312-00-3

Wikipedia

2: Kamada Y, Yakabu H, Ichiba T, Tamanaha A, Shimoji M, Kato M, Norimoto C, Yamashiro R, Miyagi I, Sakudo A, Tanaka Y. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II. Fitoterapia. 2018 Sep;129:94-101. doi: 10.1016/j.fitote.2018.06.015. Epub 2018 Jun 19. PubMed PMID: 29928967.

3: Matsuo Y, Wakamatsu H, Omar M, Tanaka T. Reinvestigation of the stereochemistry of the C-glycosidic ellagitannins, vescalagin and castalagin. Org Lett. 2015 Jan 2;17(1):46-9. doi: 10.1021/ol503212v. Epub 2014 Dec 12. PubMed PMID: 25496565.

4: García-Estévez I, Gavara R, Alcalde-Eon C, Rivas-Gonzalo JC, Quideau S, Escribano-Bailón MT, Pina F. Thermodynamic and kinetic properties of a new myrtillin-vescalagin hybrid pigment. J Agric Food Chem. 2013 Nov 27;61(47):11569-78. doi: 10.1021/jf403319u. Epub 2013 Nov 15. PubMed PMID: 24164407.

5: Vivas N, Laguerre M, Pianet de Boissel I, Vivas de Gaulejac N, Nonier MF. Conformational interpretation of vescalagin and castalagin physicochemical properties. J Agric Food Chem. 2004 Apr 7;52(7):2073-8. PubMed PMID: 15053554.

6: Shen SC, Chang WC. Hypotriglyceridemic and hypoglycemic effects of vescalagin from Pink wax apple [Syzygium samarangense (Blume) Merrill and Perry cv. Pink] in high-fructose diet-induced diabetic rats. Food Chem. 2013 Jan 15;136(2):858-63. doi: 10.1016/j.foodchem.2012.08.037. Epub 2012 Aug 30. PubMed PMID: 23122137.

7: García-Estévez I, Jacquet R, Alcalde-Eon C, Rivas-Gonzalo JC, Escribano-Bailón MT, Quideau S. Hemisynthesis and structural and chromatic characterization of delphinidin 3-O-glucoside-vescalagin hybrid pigments. J Agric Food Chem. 2013 Nov 27;61(47):11560-8. doi: 10.1021/jf4033188. Epub 2013 Nov 15. PubMed PMID: 24215431.

8: Auzanneau C, Montaudon D, Jacquet R, Puyo S, Pouységu L, Deffieux D, Elkaoukabi-Chaibi A, De Giorgi F, Ichas F, Quideau S, Pourquier P. The polyphenolic ellagitannin vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II. Mol Pharmacol. 2012 Jul;82(1):134-41. doi: 10.1124/mol.111.077537. Epub 2012 Apr 23. PubMed PMID: 22528119.

9: Chang WC, Shen SC, Wu JS. Protective effects of vescalagin from pink wax apple [Syzygium samarangense (Blume) Merrill and Perry] fruit against methylglyoxal-induced inflammation and carbohydrate metabolic disorder in rats. J Agric Food Chem. 2013 Jul 24;61(29):7102-9. doi: 10.1021/jf4020284. Epub 2013 Jul 15. PubMed PMID: 23819528.

10: Puech JL, Mertz C, Michon V, Le Guernevé C, Doco T, Hervé Du Penhoat C. Evolution of castalagin and vescalagin in ethanol solutions. Identification of new derivatives. J Agric Food Chem. 1999 May;47(5):2060-6. PubMed PMID: 10552496.

11: Quideau S, Douat-Casassus C, Delannoy López DM, Di Primo C, Chassaing S, Jacquet R, Saltel F, Genot E. Binding of filamentous actin and winding into fibrillar aggregates by the polyphenolic C-glucosidic ellagitannin vescalagin. Angew Chem Int Ed Engl. 2011 May 23;50(22):5099-104. doi: 10.1002/anie.201006712. Epub 2011 Apr 27. PubMed PMID: 21538732.

12: Mannelli F, Daghio M, Alves SP, Bessa RJB, Minieri S, Giovannetti L, Conte G, Mele M, Messini A, Rapaccini S, Viti C, Buccioni A. Effects of Chestnut Tannin Extract, Vescalagin and Gallic Acid on the Dimethyl Acetals Profile and Microbial Community Composition in Rumen Liquor: An In Vitro Study. Microorganisms. 2019 Jul 18;7(7). pii: E202. doi: 10.3390/microorganisms7070202. PubMed PMID: 31323805; PubMed Central PMCID: PMC6680752.

13: Matsuo Y. Study of the Stereochemistry and Oxidation Mechanism of Plant Polyphenols, Assisted by Computational Chemistry. Yakugaku Zasshi. 2017;137(3):347-354. doi: 10.1248/yakushi.16-00207. Review. Japanese. PubMed PMID: 28250332.

14: Yamada H, Wakamori S, Hirokane T, Ikeuchi K, Matsumoto S. Structural Revisions in Natural Ellagitannins. Molecules. 2018 Jul 30;23(8). pii: E1901. doi: 10.3390/molecules23081901. Review. PubMed PMID: 30061530; PubMed Central PMCID: PMC6222896.

15: Georgess D, Spuul P, Le Clainche C, Le Nihouannen D, Fremaux I, Dakhli T, Delannoy López DM, Deffieux D, Jurdic P, Quideau S, Génot E. Anti-osteoclastic effects of C-glucosidic ellagitannins mediated by actin perturbation. Eur J Cell Biol. 2018 Nov;97(8):533-545. doi: 10.1016/j.ejcb.2018.09.003. Epub 2018 Sep 24. PubMed PMID: 30287085.

16: Soares S, Silva MS, García-Estevez I, Groβmann P, Brás N, Brandão E, Mateus N, de Freitas V, Behrens M, Meyerhof W. Human Bitter Taste Receptors Are Activated by Different Classes of Polyphenols. J Agric Food Chem. 2018 Aug 22;66(33):8814-8823. doi: 10.1021/acs.jafc.8b03569. Epub 2018 Aug 14. PubMed PMID: 30056706.

17: Silva MS, García-Estévez I, Brandão E, Mateus N, de Freitas V, Soares S. Molecular Interaction Between Salivary Proteins and Food Tannins. J Agric Food Chem. 2017 Aug 9;65(31):6415-6424. doi: 10.1021/acs.jafc.7b01722. Epub 2017 Jun 19. PubMed PMID: 28589723.

18: García-Estévez I, Alcalde-Eon C, Martínez-Gil AM, Rivas-Gonzalo JC, Escribano-Bailón MT, Nevares I, Del Alamo-Sanza M. An Approach to the Study of the Interactions between Ellagitannins and Oxygen during Oak Wood Aging. J Agric Food Chem. 2017 Aug 9;65(31):6369-6378. doi: 10.1021/acs.jafc.7b02080. Epub 2017 Jun 1. PubMed PMID: 28534630.

19: Navarro M, Kontoudakis N, Canals JM, García-Romero E, Gómez-Alonso S, Zamora F, Hermosín-Gutiérrez I. Improved method for the extraction and chromatographic analysis on a fused-core column of ellagitannins found in oak-aged wine. Food Chem. 2017 Jul 1;226:23-31. doi: 10.1016/j.foodchem.2017.01.043. Epub 2017 Jan 11. PubMed PMID: 28254015.

20: Piwowarski JP, Kiss AK. C-glucosidic ellagitannins from Lythri herba (European Pharmacopoeia): chromatographic profile and structure determination. Phytochem Anal. 2013 Jul-Aug;24(4):336-48. doi: 10.1002/pca.2415. Epub 2012 Dec 28. PubMed PMID: 23280650.

Explore Compound Types